molecular formula C13H11NO3 B6322960 5-Phenoxynicotinic acid methyl ester CAS No. 936344-52-4

5-Phenoxynicotinic acid methyl ester

Katalognummer: B6322960
CAS-Nummer: 936344-52-4
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: HYGYYOAEKJNITG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxynicotinic acid methyl ester typically involves the esterification of 5-Phenoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenoxynicotinic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Phenoxynicotinic acid methyl ester is primarily studied for its pharmacological properties. It is recognized for its ability to interact with biological targets, making it a candidate for drug development.

Cardiovascular Disease Treatment

Research indicates that derivatives of nicotinic acid, including this compound, can positively influence lipid profiles by elevating HDL cholesterol levels and reducing LDL cholesterol levels. This property is crucial in the management of dyslipidemia and cardiovascular diseases (CVD) .

Case Study:
A study demonstrated the efficacy of nicotinic acid derivatives in reducing cardiovascular risk factors. The compound showed promising results in lowering triglycerides and improving HDL levels, which are critical metrics for assessing cardiovascular health .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical processes that yield high purity products suitable for further pharmacological testing.

Synthetic Routes

The compound can be synthesized via Fischer esterification methods, which involve the reaction of nicotinic acid with phenol derivatives under acidic conditions to form the ester .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Fischer EsterificationAcidic methanol> 90
2HydrolysisKOH in methanol84

The biological activity of this compound is attributed to its interaction with various enzymes and receptors involved in lipid metabolism and inflammation.

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and key proteins involved in lipid metabolism, such as MAPK and SIRT1. These interactions suggest a mechanism through which the compound may exert its beneficial effects on lipid profiles .

Table 2: Molecular Interactions

Protein TargetBinding Affinity (kcal/mol)Effect on Activity
MAPK-9.5Inhibition
SIRT1-8.7Activation

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies, indicating a favorable safety margin.

Toxicity Assessment

Toxicity evaluations using pro-tox II software indicate that the compound falls under Class 5 toxicity, suggesting low toxicity with an LD50 value of approximately 2188 mg/kg .

Wirkmechanismus

The mechanism of action of 5-Phenoxynicotinic acid methyl ester involves its interaction with molecular targets such as nicotinic receptors. The phenoxy group and ester functionality allow it to bind to specific sites on these receptors, modulating their activity. This can influence various biological pathways, including those involved in neurotransmission and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Phenoxynicotinic acid methyl ester is unique due to the combination of the phenoxy group and the ester functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Phenoxynicotinic acid methyl ester (5-PNME) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of 5-PNME, focusing on its mechanisms of action, efficacy in various studies, and potential as a pharmaceutical agent.

Chemical Structure and Properties

5-PNME is a benzazole derivative characterized by the presence of a phenoxy group attached to a nicotinic acid methyl ester. Its structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3

This compound's unique structural features contribute to its biological activity, particularly its ability to inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease.

The primary mechanism through which 5-PNME exerts its effects is by inhibiting BACE. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE, 5-PNME may reduce Aβ formation and accumulation, potentially offering a therapeutic strategy for managing Alzheimer’s disease .

In Vitro Studies

Several studies have evaluated the biological activity of 5-PNME through in vitro assays:

  • BACE Inhibition : 5-PNME has shown significant inhibition of BACE activity, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's ability to reduce Aβ levels in neuronal cell cultures has been documented, demonstrating its potential neuroprotective effects .
  • Neuroprotection : In hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD), treatment with 5-PNME significantly reduced neuronal cell death compared to control groups. This suggests that 5-PNME may protect neurons from ischemic damage, further supporting its potential role in neurodegenerative disease treatment .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of 5-PNME resulted in decreased levels of Aβ plaques and improved cognitive function as assessed by behavioral tests. These findings suggest that 5-PNME not only inhibits Aβ production but may also reverse some cognitive deficits associated with Alzheimer's pathology .
  • Toxicology and Safety : Toxicological assessments have indicated that 5-PNME exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into clinical applications. Long-term studies are necessary to fully understand its safety profile .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro BACE InhibitionSignificant inhibition with IC50 values indicating effective concentrations
NeuroprotectionReduced neuronal death in OGD models
Animal ModelDecreased Aβ plaques; improved cognitive function
ToxicologyLow toxicity at therapeutic doses

Eigenschaften

IUPAC Name

methyl 5-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYYOAEKJNITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

0.31 g (2 mmol) of 5-hydroxy-nicotinic acid methyl ester, 0.73 g (4 mmol) of copper acetate, ˜1 g of 4 Å molecular sieves and 0.85 g (7 mmol) of phenylboronic acid were combined in a flask charged with 20 mL of DCM and 2.0 mL (14 mmol) of Et3N. This reaction slurry was stirred overnight at r.t. The reaction mixture was then diluted with 200 mL of EtOAc and washed 3 times with 10% K2CO3. The organic layer was then dried with Na2SO4, evaporated and purified by flash column chromatography (EtOAc/hexanes=1:2) to give 5-phenoxy-nicotinic acid methyl ester, which was subsequently hydrolyzed according to general procedure B to give 5-phenoxy-nicotinic acid and used in the next step without further purification.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.